molecular formula C17H18N2O3 B5342090 2-(4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID

2-(4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID

Cat. No.: B5342090
M. Wt: 298.34 g/mol
InChI Key: JWBLDAJDPUCMSO-UHFFFAOYSA-N
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Description

2-(4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is an aromatic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a phenylacetic acid moiety linked to a dimethylanilino group through a carbonyl-amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps. One common method includes the reaction of 4-nitrophenylacetic acid with acetic acid and iron powder under reflux conditions to reduce the nitro group to an amino group . This intermediate is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield car

Properties

IUPAC Name

2-[4-[(3,4-dimethylphenyl)carbamoylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-3-6-15(9-12(11)2)19-17(22)18-14-7-4-13(5-8-14)10-16(20)21/h3-9H,10H2,1-2H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBLDAJDPUCMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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